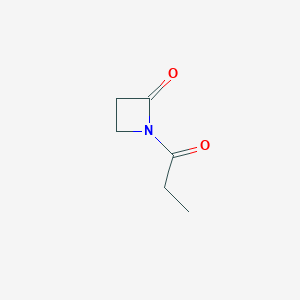
2',3'-Dichlorobiphenyl-3-carboxylic acid
説明
2’,3’-Dichlorobiphenyl-3-carboxylic acid is a heterocyclic organic compound . Its IUPAC name is 3-(2,3-dichlorophenyl)benzoic acid . It has a molecular weight of 267.1 and a molecular formula of C13H8Cl2O2 . The compound has two hydrogen bond acceptors and one hydrogen bond donor .
Synthesis Analysis
The synthesis of chlorobiphenyls, including 2’,3’-Dichlorobiphenyl-3-carboxylic acid, has been discussed in various studies . One method involves the one-step homolytic decarboxylation of aromatic carboxylic acids . This source of aryl radicals has been used for the preparation of several chlorobiphenyls . Mono- and dichlorobiphenyls have been prepared using new phenylating agents: iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .Molecular Structure Analysis
The molecular structure of 2’,3’-Dichlorobiphenyl-3-carboxylic acid consists of a carboxyl group attached to a biphenyl group . The biphenyl group contains two phenyl rings, one of which has two chlorine atoms attached at the 2 and 3 positions . The carboxyl group is attached to the 3 position of the other phenyl ring .Physical And Chemical Properties Analysis
Carboxylic acids, including 2’,3’-Dichlorobiphenyl-3-carboxylic acid, exhibit strong hydrogen bonding between molecules . They therefore have high boiling points compared to other substances of comparable molar mass . The acids with one to four carbon atoms are completely miscible with water .科学的研究の応用
Carbonylation Reactions : The carbonylation reaction of 2,3-dichlorobiphenyl leads to the formation of related carboxylic acids, such as 2-chloro-3-phenylbenzoic acid. The structure and steric interactions of these acids are of interest in chemical research (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).
Catalytic Transformations of Carboxylic Acids : Carboxylic acids, derived from biorenewable resources, CO2, and petrochemicals, are crucial in chemistry. Chemoselective catalytic transformations of these acids into other functionalities, such as functionalized alcohols, are significant for various applications (Naruto, Agrawal, Toda, & Saito, 2017).
Chemosensors for Metal Ions : Carboxylic acid-based chemosensors, like 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid, are designed for detecting specific metal ions. These sensors are useful in bioimaging and real-time monitoring of metal ions in complex biological systems (Gui, Huang, Hu, Jin, Zhang, Yan, Zhang, & Zhao, 2015).
Direct C(sp3)–H Activation of Carboxylic Acids : Carboxylic acids are pivotal in various fields, and their C–H functionalization is an area of intense study. Recent advancements in ligands and tools have enabled direct C–H activation of aliphatic carboxylic acids, a significant development in organic chemistry (Uttry & van Gemmeren, 2019).
Synthesis of Derivatives : Microwave-assisted synthesis methods enable the efficient production of carboxylic acid derivatives, like 2-aminothiophene-3-carboxylic acid derivatives. These compounds have applications in various chemical syntheses (Hesse, Perspicace, & Kirsch, 2007).
Pd-catalyzed Reactions : Carboxylic acid additives enhance the yield in Pd-catalyzed reactions, such as the intramolecular N-arylation of 2-aminopyrroles, demonstrating the versatile role of carboxylic acids in catalysis (Moon & Stephens, 2013).
Antibacterial Activity : N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives exhibit notable antibacterial activity, highlighting the medical and pharmaceutical applications of carboxylic acid derivatives (2019).
特性
IUPAC Name |
3-(2,3-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAUBYFUJRZWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620637 | |
| Record name | 2',3'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177734-74-6 | |
| Record name | 2',3'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)










![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)